molecular formula C11H13NO3 B8743341 2-Benzyl-2-formamidoacetic acid methyl ester

2-Benzyl-2-formamidoacetic acid methyl ester

Cat. No.: B8743341
M. Wt: 207.23 g/mol
InChI Key: OPHMCBWUQRAKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-2-formamidoacetic acid methyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they typically have pleasant smells. This compound is a derivative of phenylalanine, an essential amino acid, and it features a formyl group attached to the nitrogen atom of the phenylalanine moiety. The methyl ester group is attached to the carboxyl group of phenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-formamidoacetic acid methyl ester can be achieved through a multi-step process. One common method involves the formylation of phenylalanine followed by esterification. The formylation step typically uses formic acid or formic acid derivatives under acidic conditions. The esterification step involves the reaction of the formylated phenylalanine with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-formamidoacetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: this compound can be converted to N-formylphenylalanine.

    Reduction: The product would be N-hydroxymethylphenylalanine, methyl ester.

    Substitution: The hydrolysis product is N-formylphenylalanine.

Scientific Research Applications

2-Benzyl-2-formamidoacetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in peptide synthesis.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-formamidoacetic acid methyl ester involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The ester group can be hydrolyzed to release the active form of the compound, which can then interact with its target sites. The pathways involved may include enzymatic catalysis and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Formylphenylalanine: Lacks the ester group but has similar formylation.

    Phenylalanine, methyl ester: Lacks the formyl group but has similar esterification.

    N-Formylglycine, methyl ester: Similar structure but with a glycine moiety instead of phenylalanine.

Uniqueness

2-Benzyl-2-formamidoacetic acid methyl ester is unique due to the presence of both the formyl and ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2-formamido-3-phenylpropanoate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)

InChI Key

OPHMCBWUQRAKEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyanomethyl formate (Aldrich, Order No. 453579, 5.05 g, 59.3 mmole) was suspended together with the phenylalanine methyl ester hydrochloride (Aldrich, Order No. 525472, 12.80 g, 59.3 mmole) in 80 ml dichloromethane and cooled to 0° C. in an ice bath. Triethylamine (6.01 g, 59.3 mmole) dissolved in 15 ml of dichloromethane was then added and the mixture was stirred for 16 hours at room temperature. A clear solution formed. In order to work up the mixture the latter was diluted with 100 ml of dichloromethane and washed firstly with 200 ml of saturated NaHCO3 solution and then twice with saturated NaCl solution. The organic phase was dried over magnesium sulfate and concentrated by evaporation. The product obtained was used without further purification for the next stage.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
6.01 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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